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CAS No.: 59227-79-1

Cat. No.: B1582273

Get Quote

Introduction
Ethyl 4-(4-chlorophenoxy)butanoate, a member of the phenoxyalkanoic acid ester family, is

a molecule of significant interest to researchers in synthetic chemistry and drug discovery. Its

structural motif, featuring a substituted aromatic ring linked to a butyrate ester via an ether

linkage, is a common scaffold in a variety of biologically active compounds. This guide provides

a comprehensive technical overview of Ethyl 4-(4-chlorophenoxy)butanoate, including its

chemical identity, synthesis, physicochemical properties, spectral analysis, potential

applications, and safety considerations. This document is intended for researchers, scientists,

and drug development professionals seeking a detailed understanding of this compound.

Chemical Identity and Nomenclature
The accurate identification of a chemical entity is fundamental to scientific research. The

compound in focus is systematically named according to the International Union of Pure and

Applied Chemistry (IUPAC) nomenclature.
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Identifier Value

IUPAC Name Ethyl 4-(4-chlorophenoxy)butanoate

CAS Number 59227-79-1[1]

Molecular Formula C₁₂H₁₅ClO₃[1]

Molecular Weight 242.70 g/mol [1]

Canonical SMILES CCOC(=O)CCCOC1=CC=C(C=C1)Cl

InChI
InChI=1S/C12H15ClO3/c1-2-15-12(14)4-3-9-16-

11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3[1]

Synthesis of Ethyl 4-(4-chlorophenoxy)butanoate
The synthesis of Ethyl 4-(4-chlorophenoxy)butanoate can be approached through two

primary and well-established synthetic strategies: Williamson Ether Synthesis followed by

Fischer Esterification, or a direct Williamson Ether Synthesis using a pre-functionalized ester.

The choice of route often depends on the availability of starting materials and desired scale.

Synthetic Strategy 1: Williamson Ether Synthesis and
Fischer Esterification
This two-step approach first establishes the ether linkage and then forms the ethyl ester.

Step 1: Williamson Ether Synthesis of 4-(4-chlorophenoxy)butanoic acid

This reaction forms the core ether bond by reacting the sodium salt of 4-chlorophenol with a

halo-substituted butanoic acid.
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Caption: Fischer Esterification to yield the final product.

Experimental Protocol (Representative)
Materials:

4-Chlorophenol

Sodium hydroxide (NaOH)

4-Bromobutanoic acid

Ethanol (absolute)

Sulfuric acid (H₂SO₄, concentrated)
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Diethyl ether

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Synthesis of 4-(4-chlorophenoxy)butanoic acid:

In a round-bottom flask, dissolve 4-chlorophenol (1.0 eq) in a suitable solvent such as

acetone.

Add potassium carbonate (1.5 eq) and ethyl 4-bromobutanoate (1.1 eq).

Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.

After completion, cool the mixture and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude ester.

To the crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and

ethanol.

Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 2.

The precipitated 4-(4-chlorophenoxy)butanoic acid is collected by filtration, washed with

cold water, and dried.

Synthesis of Ethyl 4-(4-chlorophenoxy)butanoate:

To a solution of 4-(4-chlorophenoxy)butanoic acid (1.0 eq) in absolute ethanol (used in

excess as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5

mol%).

Reflux the mixture for 2-4 hours. [1]The reaction can be monitored by TLC.
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After cooling, remove the excess ethanol under reduced pressure.

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution

and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthetic Strategy 2: Direct Williamson Ether Synthesis
This more direct route involves the reaction of 4-chlorophenol with a pre-formed halo-ester.

Experimental Protocol (Representative)
Materials:

4-Chlorophenol

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

Ethyl 4-bromobutanoate

Anhydrous dimethylformamide (DMF) or Acetone

Ethyl acetate

Brine

Procedure:

Formation of the Phenoxide:

To a solution of 4-chlorophenol (1.0 eq) in anhydrous DMF, carefully add sodium hydride

(1.1 eq, 60% dispersion in mineral oil) in portions at 0 °C.

Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen

gas ceases.
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Nucleophilic Substitution:

Add ethyl 4-bromobutanoate (1.05 eq) dropwise to the reaction mixture.

Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

Work-up and Purification:

Cool the reaction mixture and quench with water.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by vacuum distillation or column chromatography.

Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its application in

various experimental settings.

Property Value Source

Boiling Point 340.1 °C at 760 mmHg [1]

Density 1.148 g/cm³ [1]

Flash Point 135.1 °C [1]

Refractive Index 1.505 [1]

Vapour Pressure 8.78E-05 mmHg at 25°C [1]

Spectral Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the

synthesized compound. While a dedicated public spectrum for Ethyl 4-(4-
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chlorophenoxy)butanoate is not readily available, the expected spectral characteristics can

be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, ether-linked

alkyl chain, and ethyl ester protons.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Ethyl -CH₃ ~1.25 Triplet (t) 3H

Butanoate -CH₂- ~2.10 Quintet (p) 2H

Butanoate -CH₂-CO ~2.50 Triplet (t) 2H

Phenoxy -OCH₂- ~4.05 Triplet (t) 2H

Ethyl -OCH₂- ~4.15 Quartet (q) 2H

Ar-H (ortho to O) ~6.90 Doublet (d) 2H

Ar-H (ortho to Cl) ~7.25 Doublet (d) 2H

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon

environments.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

Ethyl -CH₃ ~14.2

Butanoate -CH₂- ~24.5

Butanoate -CH₂-CO ~30.5

Ethyl -OCH₂- ~60.5

Phenoxy -OCH₂- ~67.5

Ar-C (ortho to O) ~115.8

Ar-C (ipso to Cl) ~125.5

Ar-C (ortho to Cl) ~129.5

Ar-C (ipso to O) ~157.0

Ester C=O ~173.0

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional Group Wavenumber (cm⁻¹) Description

C=O (Ester) ~1735 Strong, sharp absorption

C-O (Ester) ~1250-1100 Strong absorption

C-O-C (Aryl ether)
~1250 (asymmetric), ~1040

(symmetric)
Strong absorptions

C-H (sp³) ~2980-2850 Medium to strong absorptions

C=C (Aromatic) ~1600, ~1500 Medium to weak absorptions

C-Cl ~1090 Medium to strong absorption

Mass Spectrometry (MS) (Predicted)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): A peak at m/z = 242 (for ³⁵Cl) and 244 (for ³⁷Cl) in an approximate 3:1

ratio.

Major Fragments:

Loss of the ethoxy group (-OCH₂CH₃): m/z = 197/199.

McLafferty rearrangement: A characteristic fragmentation for esters.

Cleavage of the ether bond.

Potential Applications in Drug Development and
Research
While specific drug development programs centered on Ethyl 4-(4-chlorophenoxy)butanoate
are not widely documented, its structural motifs are present in various biologically active

molecules.

As a Synthetic Intermediate
The primary role of Ethyl 4-(4-chlorophenoxy)butanoate in a research context is likely as a

versatile intermediate for the synthesis of more complex molecules. The ester functionality can

be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides,

acid chlorides, or other derivatives. The aromatic ring can undergo further substitution

reactions.

Herbicidal and Plant Growth Regulatory Activities
Many phenoxyalkanoic acids and their esters are known for their herbicidal and plant growth

regulatory properties. [2]These compounds often act as synthetic auxins, leading to

uncontrolled growth in susceptible plants. [2]While the specific activity of Ethyl 4-(4-
chlorophenoxy)butanoate is not extensively detailed, it is plausible that it exhibits similar

properties.

Potential Pharmacological Relevance
Derivatives of phenoxyalkanoic acids have been investigated for a range of pharmacological

activities. The structural similarity to compounds like clofibrate, a lipid-lowering agent, suggests
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that derivatives of Ethyl 4-(4-chlorophenoxy)butanoate could be explored for similar

metabolic effects.

Safety and Toxicological Profile
The safety and toxicological profile of Ethyl 4-(4-chlorophenoxy)butanoate is not extensively

studied as a standalone compound. However, information can be inferred from related

compounds and the general class of phenoxy herbicides.

Acute Toxicity: Compounds in this class can be harmful if swallowed.

Skin and Eye Irritation: Likely to be a skin and eye irritant.

Environmental Hazards: Phenoxy herbicides can be toxic to aquatic life with long-lasting

effects.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A

comprehensive risk assessment should be conducted before any experimental work.

Conclusion
Ethyl 4-(4-chlorophenoxy)butanoate is a valuable chemical entity with potential applications

as a synthetic intermediate in drug discovery and other areas of chemical research. This guide

has provided a detailed overview of its synthesis, physicochemical properties, and predicted

spectral characteristics. While specific biological activity and toxicological data for this exact

compound are limited, the information presented, drawn from established chemical principles

and data from analogous structures, serves as a robust foundation for researchers and

scientists. Further investigation into the biological profile of this molecule and its derivatives

may unveil novel applications in medicine and agriculture.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

